molecular formula C13H17NO B13223484 1-(2,4-Dimethylphenyl)piperidin-2-one

1-(2,4-Dimethylphenyl)piperidin-2-one

Cat. No.: B13223484
M. Wt: 203.28 g/mol
InChI Key: WBSWLNULYNMDTH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)piperidin-2-one is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the piperidin-2-one structure. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives are known to modulate neurotransmitter systems, which could be relevant in the treatment of neurological disorders . The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)piperidin-2-one
  • 1-(2,5-Dimethylphenyl)piperidin-2-one
  • 1-(2,6-Dimethylphenyl)piperidin-2-one

Comparison: 1-(2,4-Dimethylphenyl)piperidin-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. For instance, the 2,4-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to variations in pharmacological activity and chemical reactivity .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)piperidin-2-one

InChI

InChI=1S/C13H17NO/c1-10-6-7-12(11(2)9-10)14-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3

InChI Key

WBSWLNULYNMDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCCC2=O)C

Origin of Product

United States

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